molecular formula C35H33FN6O3 B12759440 Quarfloxin, (S)- CAS No. 783364-52-3

Quarfloxin, (S)-

Cat. No.: B12759440
CAS No.: 783364-52-3
M. Wt: 604.7 g/mol
InChI Key: WOQIDNWTQOYDLF-ZEQRLZLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Quarfloxin, (S)-, is synthesized through a series of chemical reactions involving fluoroquinolone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: The industrial production of Quarfloxin, (S)-, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, essential for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Quarfloxin, (S)-, undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Quarfloxin, (S)-, has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying fluoroquinolone derivatives and their chemical properties.

    Biology: Investigated for its ability to disrupt ribosomal DNA-protein interactions, leading to apoptosis in cancer cells.

    Medicine: Undergoing clinical trials for treating carcinoid and neuroendocrine tumors.

Comparison with Similar Compounds

Properties

CAS No.

783364-52-3

Molecular Formula

C35H33FN6O3

Molecular Weight

604.7 g/mol

IUPAC Name

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3S)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide

InChI

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24-/m0/s1

InChI Key

WOQIDNWTQOYDLF-ZEQRLZLVSA-N

Isomeric SMILES

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@@H](C7)C8=NC=CN=C8)F)C2=O

Canonical SMILES

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O

Origin of Product

United States

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